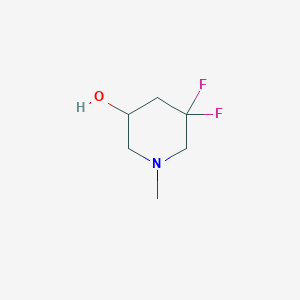

5,5-Difluoro-1-methylpiperidin-3-ol

Description

BenchChem offers high-quality 5,5-Difluoro-1-methylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Difluoro-1-methylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoro-1-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-9-3-5(10)2-6(7,8)4-9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLJZQNVLGOWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Commercial Availability and Synthetic Strategy of 5,5-Difluoro-1-methylpiperidin-3-ol: A Technical Guide for Drug Discovery Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. The piperidine moiety, a ubiquitous structural motif in a vast array of pharmaceuticals, continues to be a focal point for drug design and development. The convergence of these two privileged elements in molecules such as 5,5-Difluoro-1-methylpiperidin-3-ol presents a compelling building block for researchers engaged in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders and other indications where fine-tuning of lipophilicity, metabolic stability, and basicity is paramount. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, a plausible synthetic route, and the potential applications of 5,5-Difluoro-1-methylpiperidin-3-ol for scientists in the field of drug development.

Commercial Availability

Our investigation into the commercial landscape for 5,5-Difluoro-1-methylpiperidin-3-ol (CAS Number: 1866148-86-8) reveals its availability as a research chemical. The primary supplier identified is Fluorochem , which lists the compound under the product code F835227 with a reported purity of 95%.[1] While direct pricing and stock levels are subject to inquiry with the supplier, its inclusion in a major chemical catalog confirms its accessibility for research and development purposes.

For researchers interested in synthetic approaches or requiring the unmethylated precursor, the closely related compound, (R)-5,5-Difluoro-piperidin-3-ol (CAS Number: 2772046-19-0), is commercially available from suppliers such as A2B Chem .[2] The hydrochloride salt of this precursor is also available, providing flexibility in synthetic planning. The availability of this key intermediate is a critical consideration for custom synthesis and analog development programs.

Supplier and Product Information Summary

| Compound Name | CAS Number | Supplier | Product Code | Purity | Notes |

| 5,5-Difluoro-1-methylpiperidin-3-ol | 1866148-86-8 | Fluorochem | F835227 | 95% | Pricing and availability upon request. |

| (R)-5,5-Difluoro-piperidin-3-ol | 2772046-19-0 | A2B Chem | JU63456 | N/A | Typically in stock. |

| (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride | 2772046-20-3 | Various | N/A | N/A | Available from multiple suppliers. |

Physicochemical Properties and Structural Features

The introduction of the gem-difluoro group at the 5-position of the piperidine ring profoundly influences the molecule's properties. This substitution is known to lower the pKa of the piperidine nitrogen compared to its non-fluorinated analog, a feature that can be exploited to modulate drug-receptor interactions and improve oral bioavailability by reducing the potential for high-affinity binding to the hERG channel. Furthermore, the C-F bond is exceptionally stable, rendering the position resistant to metabolic oxidation, a common liability for piperidine rings in drug candidates.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C6H11F2NO | Fluorochem[1] |

| Molecular Weight | 151.16 g/mol | Fluorochem[1] |

| Purity | 95% | Fluorochem[1] |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Synthesis of 5,5-Difluoro-1-methylpiperidin-3-ol

A robust and scalable synthesis of 5,5-Difluoro-1-methylpiperidin-3-ol can be envisioned in a two-stage process, beginning with the synthesis of the 5,5-difluoropiperidin-3-ol core, followed by N-methylation.

Stage 1: Synthesis of the 5,5-Difluoropiperidin-3-ol Core

A plausible synthetic route to the 5,5-difluoropiperidin-3-ol core has been described in the literature, starting from 2,2-difluoro-4-pentenoic acid.[3][4] This approach involves a key N-halosuccinimide-induced cyclization of a 2,2-difluoro-4-pentenylamine intermediate to form a 5-halo-3,3-difluoropiperidine, which can then be converted to the desired 5-hydroxy-3,3-difluoropiperidine. While the literature describes the synthesis of the 3,3-difluoro isomer, a similar strategy can be adapted for the 5,5-difluoro isomer.

Diagram of the Proposed Synthetic Pathway for the Piperidine Core

Caption: A conceptual workflow for the synthesis of the 5-hydroxy-3,3-difluoropiperidine core.

Stage 2: N-Methylation via Eschweiler-Clarke Reaction

With the 5,5-difluoropiperidin-3-ol precursor in hand, the final N-methylation step can be efficiently achieved through the Eschweiler-Clarke reaction.[5][6][7] This classic and reliable method utilizes formaldehyde as the carbon source and formic acid as the reducing agent to selectively methylate primary or secondary amines to their corresponding tertiary amines. A key advantage of this reaction is that it does not proceed to the formation of quaternary ammonium salts.[5]

Experimental Protocol: N-Methylation of 5,5-Difluoropiperidin-3-ol

-

To a solution of 5,5-difluoropiperidin-3-ol (1.0 eq.) in formic acid (excess, e.g., 5-10 eq.), add formaldehyde (37% aqueous solution, excess, e.g., 3-5 eq.) dropwise at 0 °C. The use of excess reagents drives the reaction to completion.[5]

-

After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The evolution of carbon dioxide gas is an indicator of reaction progress.[5]

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude 5,5-Difluoro-1-methylpiperidin-3-ol by silica gel column chromatography or distillation under reduced pressure to yield the final product.

Diagram of the N-Methylation Workflow

Caption: The Eschweiler-Clarke reaction for the synthesis of the target compound.

Potential Applications in Drug Discovery

While specific studies citing 5,5-Difluoro-1-methylpiperidin-3-ol are not yet prevalent in the public domain, its structural features suggest significant potential in several therapeutic areas, particularly those targeting the central nervous system.

-

CNS-Active Agents: The strategic placement of fluorine can enhance blood-brain barrier permeability by increasing lipophilicity and masking polar functionalities.[8] The modulation of the piperidine nitrogen's basicity can also be critical for optimizing interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

-

PET Imaging Agents: The fluorine atom provides a site for the introduction of the positron-emitting isotope, Fluorine-18. The development of novel PET tracers is a burgeoning field, and fluorinated piperidines are attractive scaffolds for creating imaging agents for neurological and oncological targets.[9][10][11][12]

-

Enzyme Inhibitors: The piperidine scaffold is a common feature in many enzyme inhibitors. The introduction of fluorine can lead to enhanced binding affinity and improved metabolic stability, making this building block a valuable tool for the development of potent and selective inhibitors.

Conclusion

5,5-Difluoro-1-methylpiperidin-3-ol is a commercially available, albeit specialized, building block with significant potential for the development of novel therapeutics. Its unique combination of a fluorinated scaffold and a piperidine core offers medicinal chemists a valuable tool to address common challenges in drug design, such as metabolic instability and off-target effects. The availability of its unmethylated precursor and the well-established Eschweiler-Clarke reaction for N-methylation provide a clear and scalable path for its synthesis and derivatization. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the strategic application of building blocks like 5,5-Difluoro-1-methylpiperidin-3-ol will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

Surmont, R., et al. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 2010. [Link]

-

PubChem. α- and β-amino acid hydroxyethylamino sulfonamides useful as retroviral protease inhibitors - Patent US-6172082-B1. [Link]

-

Chemie Brunschwig. Fluorochem. [Link]

-

TCTMD. FDA Approves First New PET Imaging Tracer for Cardiac Testing in Decades. [Link]

-

SynArchive. Eschweiler-Clarke Reaction. [Link]

-

ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]

-

The Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

-

PubChem. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubMed. Review of Modern Eschweiler-Clarke Methylation Reaction. [Link]

-

Advance Research Chemicals, Inc. US Patent No.11446644. [Link]

-

PMC - NIH. Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]

- Google Patents. Vinylidene cyanide copolymer - EP0415342A2.

-

ResearchGate. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

-

Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

-

Radiology Key. PET Radiopharmaceuticals: Fluorinated Compounds. [Link]

- Google Patents.

-

USPTO. Complete PDF version of U.S. Utility Patent 7,825,089. [Link]

-

chemPUR. Fluorechemicals from Fluorochem. [Link]

-

4drugdiscovery.com. 60G1828S. [Link]

-

ResearchGate. Reductive amination of amines with formaldehyde ?. [Link]

-

Diagnostic and Interventional Cardiology. Why PET Will Beat SPECT in the Next Decade. [Link]

-

ResearchGate. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

FENHE CHEMICAL CO.,LIMITED. 2-((3Bs,4Ar)-5,5-Difluoro-3-(Trifluoromethyl)-3B,4,4A,5-Tetrahydro-1H-Cyclopropa[3][6]Cyclopenta[1,2-C]Pyrazol-1-Yl)Acetic Acid. [Link]

-

HAL archives-ouvertes.fr. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

-

Reagentia. (S)-3,3-Difluoro-1-methylpiperidin-4-ol (1 x 100 mg). [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. a2bchem.com [a2bchem.com]

- 3. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. synarchive.com [synarchive.com]

- 8. US9724348B2 - Crystalline forms - Google Patents [patents.google.com]

- 9. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 11. dicardiology.com [dicardiology.com]

- 12. researchgate.net [researchgate.net]

The Strategic Deployment of Difluoropiperidinols in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Rise of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and basicity.[2][3]

This guide delves into the strategic intersection of these two powerful motifs: the difluoropiperidinol scaffold. By introducing a gem-difluoro group and a hydroxyl group onto the piperidine ring, medicinal chemists can exert precise control over the molecule's physicochemical properties and conformational preferences, unlocking new avenues for drug discovery. This technical guide will provide an in-depth exploration of the synthesis, stereochemistry, conformational analysis, and diverse applications of difluoropiperidinols, offering valuable insights for researchers, scientists, and drug development professionals.

The Physicochemical Impact of the Difluoropiperidinol Motif

The introduction of gem-difluorination and a hydroxyl group onto a piperidine ring profoundly alters its electronic and physical properties. Understanding these changes is paramount for rational drug design.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be highly advantageous, as it can decrease off-target interactions with aminergic GPCRs and ion channels, such as the hERG channel, which is often associated with cardiovascular toxicity.[4] The extent of pKa reduction is dependent on the distance between the fluorine atoms and the nitrogen. For instance, a 3,3-difluoropiperidine will exhibit a more pronounced decrease in basicity compared to a 4,4-difluoropiperidine. The presence of the hydroxyl group can also influence the pKa through intramolecular hydrogen bonding, depending on its stereochemical relationship with the nitrogen and the difluoro group.

Tuning Lipophilicity (logP)

Lipophilicity is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). While fluorination is often associated with increased lipophilicity, the effect of a gem-difluoro group is more nuanced. The introduction of a CF2 group can either increase or decrease logP depending on the molecular context.[5] The hydroxyl group, being polar, will generally decrease lipophilicity. The interplay between the difluoro and hydroxyl groups, and their relative stereochemistry, allows for fine-tuning of the overall lipophilicity of the molecule, enabling chemists to optimize for properties like blood-brain barrier penetration.[6][7]

A comparative analysis of the predicted physicochemical properties of different difluoropiperidinol isomers highlights the impact of substituent positioning:

| Compound | Predicted cLogP | Predicted pKa |

| 4-Hydroxypiperidine | 0.4 | 10.5 |

| cis-3,3-Difluoro-4-hydroxypiperidine | 0.2 | 8.5 |

| trans-3,3-Difluoro-4-hydroxypiperidine | 0.3 | 8.7 |

| cis-4,4-Difluoro-3-hydroxypiperidine | 0.1 | 9.5 |

| trans-4,4-Difluoro-3-hydroxypiperidine | 0.2 | 9.6 |

| (Note: These values are estimations from cheminformatics software and may vary from experimental values. They are presented to illustrate general trends.) |

Stereoselective Synthesis of Difluoropiperidinols: Navigating Chemical Space

The synthesis of difluoropiperidinols with defined stereochemistry presents a significant challenge due to the presence of multiple stereocenters. The development of stereoselective synthetic routes is crucial for exploring the structure-activity relationships of these scaffolds.

General Synthetic Strategies

Several strategies can be envisioned for the synthesis of difluoropiperidinols, often involving the construction of a fluorinated piperidinone precursor followed by stereoselective reduction of the ketone.

Experimental Protocol: Synthesis of a 4,4-Difluoro-3-hydroxypiperidine Precursor

A common approach involves the use of commercially available fluorinated building blocks. For example, the synthesis of a protected 4,4-difluoro-3-hydroxypiperidine can be achieved from a corresponding difluorinated piperidinone.

-

Protection of the Piperidinone: Start with N-Boc-4,4-difluoropiperidin-3-one. The Boc protecting group is commonly used for its stability and ease of removal.

-

Stereoselective Reduction: The ketone is reduced to the corresponding alcohol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group.

-

For the cis-isomer: Use a bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) at low temperature (e.g., -78 °C) in an inert solvent like THF. The bulky hydride will preferentially attack from the less hindered face of the ketone.

-

For the trans-isomer: Use a less sterically demanding reducing agent like sodium borohydride (NaBH4) in a protic solvent like methanol.

-

-

Work-up and Purification: After the reaction is complete, quench the reaction carefully with water or a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the product using column chromatography on silica gel.

Caption: General stereoselective reduction of a difluoropiperidinone.

Conformational Analysis: The Interplay of Fluorine and Hydroxyl Groups

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The introduction of gem-difluorination and a hydroxyl group significantly influences the conformational preferences of the piperidine ring.

The Axial Preference of Fluorine

In protonated fluoropiperidines, there is a notable preference for the fluorine atom to occupy an axial position. This is attributed to a stabilizing hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond (n -> σ*C-F), as well as favorable electrostatic interactions.[8][9] This axial preference can pre-organize the molecule into a specific conformation, which can be beneficial for binding to a target protein.

Influence of the Hydroxyl Group and Solvent Effects

The presence of a hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the fluorine atoms or the piperidine nitrogen, further influencing the conformational equilibrium. The stereochemical relationship between the hydroxyl group and the difluoro moiety (cis or trans) will dictate the potential for these interactions.

Furthermore, the conformational preferences of difluoropiperidines can be highly dependent on the solvent.[8] In nonpolar solvents, dipole minimization may favor conformations where the C-F dipoles are opposed. In contrast, polar solvents can stabilize more polar conformers. For N-protected difluoropiperidines, an equatorial orientation of the fluorine atoms can be favored in nonpolar solvents, while a switch to an axial preference can be observed in more polar solvents.[8][9] This solvent-dependent conformational switching is a key consideration in drug design, as the environment of a protein binding pocket can be very different from bulk solvent.

Caption: Factors influencing difluoropiperidinol conformation.

Applications of Difluoropiperidinols in Medicinal Chemistry

The unique properties of the difluoropiperidinol scaffold have led to its exploration in various therapeutic areas, particularly in the development of modulators for challenging drug targets.

Case Study 1: Difluoropiperidinol Derivatives as Dopamine D4 Receptor Antagonists for Parkinson's Disease

The dopamine D4 receptor is a promising target for the treatment of L-DOPA-induced dyskinesias in Parkinson's disease.[10] Researchers have developed a series of 4,4-difluoropiperidine derivatives as potent D4 receptor antagonists.[10]

Structure-Activity Relationship (SAR) Insights:

-

Scaffold: The 4,4-difluoropiperidine core was found to be a key element for potency. Moving the gem-difluoro group to the 3-position resulted in a significant loss of activity.[11]

-

Ether Linkage: An ether linkage at the 3-position of the piperidine ring was crucial for high affinity.

-

Aromatic Substituents: The nature of the aromatic group attached to the ether oxygen had a significant impact on binding affinity. For example, a 3,4-difluorophenyl group was found to be optimal in one series of compounds.[10]

The introduction of the difluoro group was instrumental in modulating the physicochemical properties of these compounds, although challenges with metabolic stability and plasma protein binding were noted.[10]

Case Study 2: Difluoropiperidinols as Potential γ-Secretase Modulators for Alzheimer's Disease

γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. γ-Secretase modulators (GSMs) are sought after as they can selectively reduce the production of the more toxic Aβ42 species without inhibiting the enzyme's other important functions. The difluoropiperidinol scaffold has been explored as a core element in the design of novel GSMs. The rigidified conformation and altered basicity imparted by the difluoropiperidinol motif can lead to improved potency and selectivity.

Case Study 3: Difluoropiperidinols as CCR2 Antagonists for Inflammatory Diseases

The C-C chemokine receptor 2 (CCR2) plays a crucial role in the recruitment of monocytes to sites of inflammation, making it an attractive target for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The difluoropiperidinol scaffold can be incorporated into CCR2 antagonists to enhance their drug-like properties. The reduced pKa can improve oral bioavailability, and the conformational constraints can lead to higher binding affinity and selectivity.

Conclusion and Future Perspectives

The difluoropiperidinol scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. The strategic incorporation of gem-difluoro and hydroxyl groups onto the piperidine ring allows for the fine-tuning of key physicochemical properties and the imposition of specific conformational preferences. This level of control is invaluable for optimizing drug candidates for potency, selectivity, and ADME properties.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of difluoropiperidinol isomers. Furthermore, a deeper understanding of the conformational behavior of these scaffolds in different environments through advanced NMR techniques and computational modeling will enable more rational drug design. As our understanding of the subtle interplay between fluorine, hydroxyl groups, and the piperidine ring grows, so too will the potential of difluoropiperidinols to deliver the next generation of innovative therapeutics for a wide range of diseases.

References

- (Reference to a general medicinal chemistry textbook or review on piperidines in approved drugs)

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Salwiczek, M., & Schafer, M. (2020). Fluorine in drug discovery: Role, design and case studies. Drug Discovery Today: Technologies, 37, 15-23.

- (Reference to a review on fluorin

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- (Reference to a paper on the synthesis of hydroxypiperidines)

- Penthala, N. R., Son, C. Y., & Crooks, P. A. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(18), 1736-1744.

- (Reference to a review on γ-secretase modul

- (Reference to a review on CCR2 antagonists)

- (Reference for pKa and logP of fluorin

- (Reference for synthetic methods for fluorin

- Lankin, D. C., Fermanian, S., & Snyder, J. P. (2000). The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water: A Potent C−F···HN+ Charge−Dipole Effect. Journal of the American Chemical Society, 122(3), 544-545.

- (Reference to a SAR study of difluoropiperidine deriv

- (Reference to a study on the physicochemical properties of fluorin

- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.

- (Reference to a review on stereoselective synthesis of piperidines)

- (Reference to a paper on conformational analysis of fluorin

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- (Reference to a paper on the synthesis of 3,3-difluoropiperidines)

- Son, C. Y., Penthala, N. R., & Crooks, P. A. (2021). Synthesis and biological characterization of 3, 3-difluoro-4-(phenoxymethyl) piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Bioorganic & Medicinal Chemistry Letters, 32, 127703.

- (Reference to a review on CNS drug discovery)

- (Reference to a paper on bioisosteric replacements)

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.

Sources

- 1. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note & Protocols: N-Methylation of 5,5-Difluoropiperidin-3-ol for Pharmaceutical Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Methylated Fluoropiperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The introduction of fluorine atoms can significantly modulate the physicochemical properties of these molecules, including metabolic stability, lipophilicity, and binding affinity, by altering basicity (pKa) and conformation. Specifically, the N-methyl group is a crucial structural motif, often responsible for improved potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide to the N-methylation of 5,5-difluoropiperidin-3-ol, a valuable building block for drug discovery. We will explore and compare three primary synthetic strategies, offering detailed, validated protocols and expert insights into the rationale behind procedural choices. The presence of both a secondary alcohol and gem-difluoro group on the piperidine ring necessitates careful selection of reaction conditions to ensure high yield and purity while avoiding potential side reactions.

Overview of N-Methylation Strategies

The selection of an appropriate N-methylation method is critical and depends on factors such as scale, available reagents, and the need to avoid specific byproducts like over-alkylated quaternary ammonium salts.

Figure 1: Overview of synthetic routes for the N-methylation of 5,5-difluoropiperidin-3-ol.

Method Comparison

The choice between these methods involves a trade-off between reagent toxicity, cost, reaction control, and scalability.

| Parameter | Eschweiler-Clarke | Reductive Amination (NaBH(OAc)₃) | Direct Alkylation (MeI) |

| Primary Reagents | Formaldehyde, Formic Acid | Formaldehyde, Sodium Triacetoxyborohydride | Methyl Iodide, Base (e.g., K₂CO₃) |

| Key Advantage | Cost-effective; reaction is irreversible and stops cleanly at the tertiary amine.[1] | Mild conditions; high chemoselectivity; tolerates a wide range of functional groups. | Simple setup; no complex hydride reagents. |

| Key Disadvantage | High reaction temperatures; formic acid can be corrosive. | Higher reagent cost; borane waste. | Risk of over-alkylation to form quaternary ammonium salts.[1] |

| Byproducts | CO₂ gas.[1] | Acetic acid, borate salts. | Iodide salts; potential quaternary salt. |

| Scalability | Excellent. | Good, but cost can be a factor. | Moderate; requires careful control of stoichiometry and addition rate on a large scale.[2] |

| Safety Concerns | Formaldehyde is a suspected carcinogen; handle in fume hood. | Borohydride reagents are water-reactive. | Methyl iodide is toxic and a suspected carcinogen. |

Detailed Protocols and Mechanistic Insights

Protocol 1: Eschweiler-Clarke Reaction

This classic method is highly reliable for methylating primary and secondary amines.[3][4] Its key advantage is that the reaction mechanism inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the required iminium ion intermediate.[1] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

Materials:

-

5,5-difluoropiperidin-3-ol (1.0 equiv)

-

Formaldehyde (37% solution in H₂O, 2.5 equiv)

-

Formic Acid (98-100%, 2.5 equiv)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium hydroxide (NaOH) solution (2 M)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask, add 5,5-difluoropiperidin-3-ol.

-

Add formic acid (2.5 equiv) followed by the formaldehyde solution (2.5 equiv). Causality: Formic acid acts as both the catalyst for iminium ion formation and the hydride source for its reduction.[1] An excess ensures the reaction goes to completion.

-

Equip the flask with a reflux condenser and heat the mixture to 80-90 °C in an oil bath. Vigorous gas evolution (CO₂) should be observed.

-

Maintain heating for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully basify the solution to pH > 10 by the slow addition of 2 M NaOH solution. Monitor the pH with litmus paper or a pH meter. Causality: This step neutralizes the excess formic acid and deprotonates the product's ammonium salt form, rendering it soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to yield pure N-methyl-5,5-difluoropiperidin-3-ol.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This method offers a milder alternative to the Eschweiler-Clarke reaction, operating at room temperature.[5] Sodium triacetoxyborohydride (STAB) is a gentle reducing agent that is particularly effective for the reductive amination of ketones and aldehydes, even with less nucleophilic amines.

Materials:

-

5,5-difluoropiperidin-3-ol (1.0 equiv)

-

Formaldehyde (37% solution in H₂O, 1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5,5-difluoropiperidin-3-ol in DCE or DCM in a round-bottom flask.

-

Add the formaldehyde solution (1.2 equiv). A catalytic amount of acetic acid can be added to facilitate iminium ion formation, though it is often not necessary.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Causality: STAB is less reactive towards the aldehyde starting material than other hydrides like NaBH₄, reducing the formation of methanol byproduct. Its primary role is to reduce the iminium ion as it forms.

-

Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography as described in Protocol 1.

Protocol 3: Direct Alkylation with Methyl Iodide

Direct alkylation is straightforward but requires careful control to prevent the primary side reaction: the formation of a quaternary ammonium salt. Using a slight excess of the amine or precisely one equivalent of the alkylating agent, along with a mild, non-nucleophilic base, can favor the desired mono-methylation.

Materials:

-

5,5-difluoropiperidin-3-ol (1.0 equiv)

-

Methyl Iodide (MeI, 1.05 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), add 5,5-difluoropiperidin-3-ol and anhydrous acetonitrile.

-

Add finely powdered potassium carbonate (2.0 equiv). Causality: K₂CO₃ acts as a solid base to scavenge the HI byproduct formed during the reaction, driving the equilibrium towards the product and preventing the formation of the unreactive piperidinium hydroiodide salt.[2]

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add methyl iodide (1.05 equiv) dropwise via syringe over 30 minutes. Causality: Slow, controlled addition of the alkylating agent at a low concentration helps minimize the rate of the second methylation (quaternization) relative to the first.[2]

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the solid K₂CO₃ and salts, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in diethyl ether and wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify via flash column chromatography. The quaternary salt, if formed, is highly polar and will typically remain at the baseline of the TLC plate or elute very slowly from the column.

Experimental Workflow and Analysis

A systematic workflow is essential for reproducible results and accurate characterization of the final product.

Figure 3: General experimental workflow for synthesis, purification, and analysis.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reagent stoichiometry; low reaction temperature; insufficient reaction time. | Increase equivalents of methylating agent/reducing agent. Increase temperature (for Eschweiler-Clarke). Extend reaction time and continue monitoring. |

| Low Yield | Product loss during aqueous work-up (if pH is not sufficiently basic); incomplete reaction; side product formation. | Ensure pH is >10 before extraction. Re-extract aqueous layers. Re-evaluate reaction conditions to minimize side products. |

| Quaternary Salt Formation (Method 3) | Excess methyl iodide; reaction too concentrated or too warm; strong base used. | Use ≤ 1.05 equivalents of MeI. Use slow addition via syringe pump. Use a milder base like K₂CO₃ or DIPEA instead of hydroxides. |

| O-Methylation of Alcohol | (Rare) Use of a very harsh methylating agent (e.g., dimethyl sulfate) with a strong base. | This is unlikely with the recommended protocols. Stick to milder conditions; reductive amination is the safest choice to avoid this. |

Conclusion

For the N-methylation of 5,5-difluoropiperidin-3-ol, the Eschweiler-Clarke reaction (Protocol 1) and reductive amination with STAB (Protocol 2) are the most highly recommended methods. They offer excellent yields, avoid the critical issue of over-alkylation, and are robust procedures suitable for various scales. While direct alkylation with methyl iodide is feasible, it requires stringent control to achieve high selectivity for the desired tertiary amine. The choice between Protocol 1 and 2 will often depend on laboratory preferences regarding reaction temperature, reagent cost, and waste disposal.

References

-

Barluenga, J., et al. (1987). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51, 171-176. [Link]

-

Zeynizadeh, B., & Rahimi, S. (2009). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. Synthetic Communications, 39(12), 2109-2121. [Link]

-

Al-Hadedi, A. A. M., et al. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 361-366. [Link]

-

Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(21), 5124. [Link]

-

Al-Hadedi, A. A. M., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Spiral, Imperial College London. [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

-

O'Brien, P. (2002). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Gunnlaugsson, T., et al. (2010). Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

Kim, H. Y., et al. (2005). Facile Synthesis of (S)-5,5-Difluoronorleucine and its Incorporation in Biologically Active Peptides as a Methionine Mimetic. Organic & Biomolecular Chemistry, 3(23), 4251-4256. [Link]

-

Pichardo, M. C., et al. (2023). N‐formylation of piperidine with methanol. ResearchGate. [Link]

-

Li, J., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(17), 3845. [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5,5-Difluoro-1-methylpiperidin-3-ol in modern medicinal chemistry.

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its saturated, basic nitrogen-containing structure is highly effective for engaging with biological targets and ensuring favorable pharmacokinetic profiles. However, unsubstituted piperidines can present challenges, including metabolic instability (oxidation at positions alpha to the nitrogen) and high basicity (pKa), which can lead to off-target effects or poor cell permeability.

The strategic incorporation of fluorine offers a powerful tool to mitigate these liabilities and fine-tune molecular properties.[2] Specifically, geminal difluorination at the 5-position of a piperidin-3-ol scaffold, coupled with N-methylation, yields 5,5-Difluoro-1-methylpiperidin-3-ol, a building block designed to confer multiple advantages in a drug discovery campaign. This guide elucidates the rationale, synthesis, and application of this versatile chemical entity.

Strategic Rationale: Why Choose 5,5-Difluoro-1-methylpiperidin-3-ol?

The decision to incorporate this building block is driven by its ability to predictably modulate key drug-like properties. The gem-difluoro group is not merely a bioisosteric replacement for hydrogen or a methyl group; it is a profound modulator of the electronic and conformational landscape of the piperidine ring.

dot

Caption: Strategic workflow for addressing common drug discovery challenges.

Key Physicochemical Effects:

-

Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. Gem-difluorination can be expected to decrease the pKa by 0.3-0.5 units compared to the non-fluorinated analog.[3] This reduction in basicity is highly desirable for mitigating hERG channel liability and can improve oral absorption and bioavailability by ensuring a greater fraction of the neutral species is present at physiological pH.[2]

-

Enhanced Metabolic Stability: The C5 position of a piperidine ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a gem-difluoro group at this position effectively blocks this metabolic "soft spot," as the C-F bond is exceptionally strong and resistant to enzymatic cleavage.[4][5] This can lead to a longer half-life and improved in vivo exposure.

-

Conformational Control: Fluorination profoundly influences the conformational preferences of the piperidine ring. While simple fluorinated piperidines often favor an axial orientation of the fluorine atom due to stabilizing charge-dipole interactions, gem-difluorination introduces a distinct conformational bias.[6][7] This can lock the piperidine ring into a more defined conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency and selectivity.[2]

Physicochemical Data Summary

The following table provides estimated physicochemical properties for 5,5-Difluoro-1-methylpiperidin-3-ol in comparison to its non-fluorinated and mono-fluorinated parent structures. These values are derived from trends reported in the literature for analogous fluorinated cycloalkanes and piperidines.[3][4]

| Property | Piperidin-3-ol | 1-Methylpiperidin-3-ol | 5,5-Difluoro-1-methylpiperidin-3-ol (Estimated) | Rationale for Estimation |

| pKa | ~10.5 | ~10.2 | ~9.7 - 9.9 | Gem-difluorination typically reduces pKa by 0.3-0.5 units due to the inductive effect of fluorine atoms.[3] |

| cLogP | ~0.4 | ~0.6 | ~0.8 - 1.0 | Each fluorine atom generally increases LogP, though the effect can be complex and influenced by conformation.[4][8] |

| Metabolic Stability | Low to Moderate | Low to Moderate | High | The C5 position is blocked from oxidative metabolism by the chemically inert C-F bonds.[4][5] |

Synthesis Protocol

dot

Caption: Proposed synthetic pathway to 5,5-Difluoro-1-methylpiperidin-3-ol.

Protocol 1: Synthesis of N-Boc-5,5-difluoropiperidin-3-one (Key Intermediate)

This protocol is adapted from methodologies for the synthesis of fluorinated ketones.

Step 1: α,α-Dibromination of N-Boc-4-piperidone

-

Rationale: The initial step involves creating a suitable precursor for fluorination. Dibromination at the alpha position to the carbonyl group provides the necessary leaving groups for the subsequent fluorination reaction.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 equiv) in methanol at 0 °C, add p-toluenesulfonic acid monohydrate (0.1 equiv).

-

Add N-bromosuccinimide (NBS) (2.2 equiv) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-3,3-dibromo-4-piperidone.

-

Step 2: Deoxyfluorination

-

Rationale: This step replaces the bromine atoms with fluorine using a suitable fluorinating agent. Silver(I) fluoride is an effective choice for this transformation.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-3,3-dibromo-4-piperidone (1.0 equiv) in anhydrous acetonitrile.

-

Add silver(I) fluoride (AgF) (3.0 equiv) and heat the reaction mixture to 80 °C.

-

Monitor the reaction by ¹⁹F NMR or LC-MS. The reaction is typically complete within 24 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-5,5-difluoropiperidin-3-one.

-

Protocol 2: Synthesis of 5,5-Difluoro-1-methylpiperidin-3-ol

Step 3: Ketone Reduction

-

Rationale: A standard sodium borohydride reduction is a mild and effective method for converting the ketone to the desired secondary alcohol.

-

Procedure:

-

Dissolve N-Boc-5,5-difluoropiperidin-3-one (1.0 equiv) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of water, followed by saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-5,5-difluoropiperidin-3-ol, which is often used in the next step without further purification.

-

Step 4: Reductive N-Methylation and Deprotection

-

Rationale: Lithium aluminium hydride (LiAlH₄) can achieve both the N-methylation (via reduction of the Boc-carbamate in the presence of a methyl source, though this is less common) and deprotection in one step. A more controlled, two-step alternative is Boc deprotection followed by Eschweiler-Clarke methylation. For simplicity, a one-pot reductive amination approach is described here, assuming prior deprotection.

-

Procedure (Eschweiler-Clarke):

-

First, deprotect the Boc group by treating N-Boc-5,5-difluoropiperidin-3-ol with 4M HCl in dioxane at room temperature for 2 hours. Concentrate to dryness to obtain the hydrochloride salt.

-

Dissolve the resulting 5,5-difluoropiperidin-3-ol hydrochloride (1.0 equiv) in formic acid (5.0 equiv).

-

Add aqueous formaldehyde (37% solution, 3.0 equiv) and heat the mixture to 100 °C for 2-4 hours.

-

Cool the reaction to room temperature and basify with 2M NaOH solution until pH > 10.

-

Extract the product with dichloromethane (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify by column chromatography or distillation to yield 5,5-Difluoro-1-methylpiperidin-3-ol.

-

Application in Drug Design: A Bioisosteric Replacement Strategy

This building block is ideally suited as a bioisostere for motifs that are prone to metabolic oxidation or confer undesirable basicity. A common application is the replacement of a metabolically vulnerable N-methylpiperidine or a conformationally flexible hydroxycyclohexyl moiety in a lead compound.

dot

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of Functionalized Difluoropiperidines for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Difluoropiperidines in Medicinal Chemistry

The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals, prized for its ability to confer aqueous solubility and engage in critical binding interactions.[1] The strategic incorporation of fluorine, particularly a geminal difluoro group (CF2), has become a cornerstone of modern drug design.[2] This is because the CF2 group can profoundly and beneficially alter a molecule's physicochemical and pharmacological properties. It serves as a bioisostere for ketones, ethers, or hydroxyl groups, while modulating the basicity (pKa) of the piperidine nitrogen, which can be crucial for optimizing target affinity and reducing off-target effects like hERG channel binding.[3][4] Furthermore, the strong C-F bond often enhances metabolic stability, improving a drug candidate's pharmacokinetic profile.[2]

However, the synthesis of stereochemically defined, functionalized difluoropiperidines is often challenging.[1][5] This guide provides an in-depth analysis of field-proven synthetic strategies, detailing not only the protocols but also the underlying chemical principles that govern their success. We will explore three primary strategic approaches: the deoxofluorination of piperidinone precursors, the construction of the ring from acyclic fluorinated building blocks, and the diastereoselective hydrogenation of fluoropyridine precursors.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic route depends heavily on the desired substitution pattern, required stereochemistry, and the availability of starting materials. The following diagram illustrates the main retrosynthetic disconnections for accessing difluoropiperidines.

Caption: Deoxofluorination of a protected 4-piperidinone.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the N-Boc-3-methoxy-4-piperidinone (1.0 equiv).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This initial cooling helps to control the initial exotherm upon addition of the fluorinating agent.

-

Reagent Addition: Add Morpholinosulfur trifluoride (Morph-DAST) (1.5 equiv) portion-wise over 10-15 minutes. Expertise: Slow addition is crucial for safety and to prevent runaway reactions. For larger scales, a dropping funnel with diluted reagent is advised.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a cooled (0 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Insight: This step neutralizes the acidic byproducts and unreacted reagent. It must be done slowly due to vigorous gas evolution (CO₂).

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing & Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the desired 3-alkoxy-4,4-difluoropiperidine. [6]

Strategy 2: Ring Construction from Acyclic Fluorinated Precursors

This strategy builds the piperidine ring from an acyclic chain that already contains the difluoro moiety. This approach is particularly useful for accessing substitution patterns that are difficult to achieve via fluorination of a pre-formed ring.

Protocol 2: Synthesis of 4-Substituted 3,3-Difluoropiperidines via 1,4-Addition and Cyclization

This method, developed by De Kimpe and coworkers, utilizes a copper-catalyzed 1,4-addition of ethyl bromodifluoroacetate to an activated alkene, followed by a sequence of reductions and cyclization to form the piperidine ring. [7] Step-by-Step Methodology:

-

1,4-Addition: In a suitable flask, activate copper powder (2.0 equiv) with iodine and acetic acid. Add a solution of the starting 3-substituted acrylonitrile (1.0 equiv) and ethyl bromodifluoroacetate (1.5 equiv) in DMSO. Heat the reaction to 50-60 °C for several hours. This forms the key difluorinated adiponitrile intermediate. [7]2. Cyano Group Reduction: After purification of the intermediate, dissolve it in THF and treat it with a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) at 0 °C, then allow it to warm to room temperature. This selectively reduces one of the cyano groups to a primary amine.

-

Lactamization (Cyclization): The resulting amino ester will often cyclize spontaneously or upon gentle heating to form the corresponding 3,3-difluoro-2-piperidinone (a lactam).

-

Lactam Reduction: Finally, reduce the lactam to the desired piperidine. Dissolve the lactam in anhydrous THF under nitrogen and add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex at 0 °C, followed by stirring at room temperature or reflux.

-

Work-up and Purification: Perform a standard aqueous work-up (e.g., Fieser work-up for LiAlH₄) followed by extraction, drying, and purification by column chromatography or distillation to afford the N-unsubstituted 4-substituted 3,3-difluoropiperidine, which can be protected if necessary. [7]

Strategy 3: Diastereoselective Hydrogenation of Fluoropyridine Precursors

A powerful and modern approach involves the reduction of readily available fluorinated pyridines. This method provides excellent control over stereochemistry, often yielding all-cis substituted piperidines, which can be challenging to obtain otherwise. [5][8] Expertise & Experience: Catalyst Choice and Control of Hydrodefluorination

The key challenge in hydrogenating fluoropyridines is preventing the undesired side reaction of hydrodefluorination (C-F bond cleavage). [1][9]The choice of catalyst and conditions is paramount.

-

Rhodium Catalysis: Rhodium catalysts, often used in a one-pot dearomatization-hydrogenation (DAH) process with a borane reagent, are highly effective for producing all-cis products. [5][8]* Palladium Catalysis: Heterogeneous palladium catalysts (e.g., Pd on carbon) offer a more practical, air- and moisture-tolerant alternative that is effective for substrates inaccessible by rhodium catalysis. [1][8][9] Workflow: Dearomatization-Hydrogenation (DAH) Process

Caption: Rh-catalyzed Dearomatization-Hydrogenation (DAH) of fluoropyridines.

Protocol 3: Heterogeneous Palladium-Catalyzed Hydrogenation of 2-Fluoropyridine

This protocol is based on the robust method described by Glorius and coworkers for the cis-selective hydrogenation of fluoropyridines using a commercially available catalyst. [1][9] Step-by-Step Methodology:

-

Reactor Setup: To a high-pressure autoclave equipped with a glass liner and a stirrer bar, add the 2-fluoropyridine substrate (1.0 equiv) and a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add the heterogeneous catalyst, 5% Palladium on activated carbon (Pd/C) (e.g., 5 mol%). Insight: The catalyst loading may need to be optimized depending on the substrate's reactivity.

-

Acid Additive: Add an acid additive, such as hydrochloric acid (HCl) (1.1 equiv), as a solution in the reaction solvent. Causality: The acid protonates the pyridine nitrogen, activating the ring towards reduction and improving selectivity.

-

Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 50 bar).

-

Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and stir vigorously for 24-48 hours.

-

Post-Reaction Handling: After cooling to room temperature and carefully venting the H₂ pressure, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Protection & Isolation: Since many small fluorinated piperidines are volatile, they are often protected in situ before isolation. [9]To the filtrate, add a base like triethylamine (Et₃N) followed by an acylating agent (e.g., Boc-anhydride or Cbz-Cl) and stir at room temperature.

-

Purification: After protection is complete, concentrate the mixture and purify by flash column chromatography to yield the pure, N-protected cis-fluoropiperidine. [1][9] Comparative Data: Hydrogenation of Various Fluoropyridines

| Substrate | Catalyst System | Conditions | Yield | Diastereomeric Ratio (dr) | Reference |

| 3-Fluoropyridine | [Rh(cod)Cl]₂, PPh₃, HBpin | THF, H₂, rt, 24h | 86% | >20:1 (cis) | [5] |

| 2,6-Difluoropyridine | 5% Pd/C, HCl | MeOH, 50 bar H₂, 80°C | 81% (Cbz-protected) | >20:1 (cis) | [1][9] |

| 3-Fluoro-4-methoxypyridine | 5% Pd/C, HCl | MeOH, 50 bar H₂, 80°C | 75% (Cbz-protected) | >20:1 (cis) | [1][9] |

Conclusion

The synthesis of functionalized difluoropiperidines is a critical task for medicinal chemistry and drug development. The strategies outlined—deoxofluorination of piperidinones, ring construction from fluorinated synthons, and hydrogenation of fluoropyridines—represent the primary, field-proven approaches to these valuable scaffolds. While deoxofluorination offers great versatility for ketone-containing precursors, the hydrogenation of fluoropyridines provides exceptional diastereoselectivity for cis-products. The choice of method must be guided by a careful analysis of the target structure, desired stereochemistry, and the practical considerations of safety and scale. As synthetic methodologies continue to advance, even more efficient and selective routes to these important building blocks can be anticipated.

References

- Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Semantic Scholar.

- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF.

- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.

- Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in catalytic asymmetric synthesis. Journal of Organic Chemistry via PubMed.

- Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry via PubMed.

- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.

- Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Synthesis via Thieme.

- Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Developing Novel Therapeutics using 5,5-Difluoro-1-methylpiperidin-3-ol

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a proven method to optimize physicochemical properties without altering the fundamental pharmacophore size.[1] 5,5-Difluoro-1-methylpiperidin-3-ol (CAS: 1866148-86-8) represents a high-value scaffold for medicinal chemists targeting Central Nervous System (CNS) and oncology indications.[1]

This Application Note details the utility of this building block in modulating basicity (pKa), enhancing metabolic stability, and introducing specific conformational biases.[1] Unlike the common 4,4-difluoro analogs, the 5,5-difluoro substitution pattern places the electronegative atoms in a

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

Structural Analysis

The scaffold features a piperidine ring with three critical modifications:

-

N-Methylation: Provides a tertiary amine handle, eliminating the need for initial capping, though N-demethylation remains a metabolic consideration.[1]

-

3-Hydroxyl Group: A chiral handle (available as racemic,

, or -

5,5-Difluoro Substitution: The defining feature.[1] Positioned

to the nitrogen (via the C6-N1 bond), these fluorines exert a strong inductive electron-withdrawing effect.[1]

Physicochemical Impact (The Fluorine Effect)[1]

-

pKa Modulation: Standard

-methylpiperidine has a pKa -

Metabolic Blocking: The C5 position in piperidines is a common "soft spot" for CYP450-mediated oxidation.[1] Fluorination blocks this site, forcing metabolism to less favorable positions or the

-methyl group. -

Conformational Bias: The gauche effect associated with C-F bonds and the anomeric effect involving the nitrogen lone pair can lock the ring into specific chair conformations, potentially improving binding affinity by reducing the entropic penalty upon target engagement.[1]

Figure 1: Mechanistic impact of the 5,5-difluoro scaffold on drug-like properties.

Synthetic Utility & Derivatization Protocols[1]

The secondary hydroxyl group at C3 is the primary vector for incorporating this scaffold into larger drug molecules.[1] Below are the standard protocols for its utilization.

Protocol A: Mitsunobu Coupling (Ether Synthesis)

Used to couple the scaffold to phenols or acidic heterocycles with inversion of configuration at C3.[1]

Reagents:

-

Phenolic Partner (Ar-OH) (1.0 equiv)[1]

-

Triphenylphosphine (

) (1.5 equiv)[1] -

DIAD or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the scaffold, Ar-OH, and

in anhydrous THF (0.1 M concentration) under -

Addition: Cool the solution to 0°C. Add DIAD dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with

/Hexane (1:1) to precipitate triphenylphosphine oxide ( -

Purification: Purify via Flash Column Chromatography (Silica gel). Note: The basic amine may streak; use 1-5%

or

Protocol B: Coupling

Used when coupling to electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1]

Reagents:

-

Scaffold (1.2 equiv)

-

Heteroaryl Halide (1.0 equiv)[1]

-

Base: NaH (1.5 equiv) or KHMDS (1.5 equiv)

-

Solvent: Anhydrous DMF or THF[1]

Step-by-Step Methodology:

-

Deprotonation: Dissolve the scaffold in anhydrous DMF at 0°C. Add NaH (60% dispersion in oil) portion-wise. Stir for 30 minutes until gas evolution ceases (formation of the alkoxide).

-

Coupling: Add the heteroaryl halide solution (in DMF) dropwise.

-

Heating: Heat the reaction to 60–80°C for 2–6 hours.

-

Quench: Cool to 0°C and carefully quench with water/ice.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF).[1] Dry over

.[1][3]

Physicochemical Profiling Protocols

To validate the benefits of this scaffold, comparative profiling against the non-fluorinated parent is essential.[1]

Protocol C: pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant of the piperidine nitrogen.

-

Sample Prep: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Titration Mix: Dilute to 50 µM in 0.1 M KCl (ionic strength adjuster) / Water. Ensure the starting pH is acidic (pH ~2) using 0.1 M HCl.

-

Titration: Titrate with 0.1 M KOH using an automated titrator (e.g., Sirius T3). Record pH vs. volume of base added.[1]

-

Analysis: Calculate pKa using the Bjerrum plot method.

Protocol D: Microsomal Stability Assay

Objective: Assess the metabolic blocking efficiency of the 5,5-difluoro substitution.

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.[1]

-

NADPH Regenerating System.[1]

-

Test Compound (1 µM final conc).

-

Positive Control (e.g., Verapamil, Propranolol).[1]

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% Remaining) vs. time. Calculate

and

Data Interpretation:

-

High Stability:

min.[1] The 5,5-difluoro group successfully blocks ring oxidation.[1] -

Metabolite ID: If clearance is still high, check for N-demethylation (loss of 14 Da) or oxidation at the C2/C4/C6 positions.[1]

Visualizing the Design Workflow

The following diagram illustrates the decision tree for selecting this scaffold during Lead Optimization.

Figure 2: Lead optimization workflow utilizing the 5,5-difluoro scaffold.

Safety & Handling (MSDS Highlights)

-

Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Store at 2–8°C under inert atmosphere (

). Hygroscopic. -

Handling: Use in a chemical fume hood.[1] Wear nitrile gloves and safety glasses.

-

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water.[1]

References

-

Champagne, P. A., et al. (2015). The influence of fluorine on the physicochemical properties of drugs. Future Medicinal Chemistry , 7(6), 713-725.[1] (Contextual grounding on fluorine pKa effects).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880.[1] [Link][1]

-

Van der Veken, P., et al. (2013). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry , 11, 4516-4525.[1] (Note: 3,3-difluoro-5-hydroxy is the regioisomer equivalent depending on numbering conventions; validates synthetic feasibility).[1] [Link]

-

Scott, J. S., et al. (2024). Discovery of AZD9574: A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry , 67(24), 21717-21728.[1][4] (Demonstrates utility of fluorinated saturated heterocycles in CNS drugs). [Link][1][4]

Sources

- 1. 1258639-09-6|5,5-Difluoropiperidin-3-ol|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

- 4. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functionalization Protocols for 5,5-Difluoro-1-methylpiperidin-3-ol

This Application Note is designed for medicinal chemists and process scientists utilizing 5,5-Difluoro-1-methylpiperidin-3-ol as a strategic building block. It addresses the specific reactivity modulation caused by the gem-difluoro motif and provides optimized protocols for its functionalization.

Executive Summary

5,5-Difluoro-1-methylpiperidin-3-ol represents a high-value scaffold in modern drug discovery, offering a bioisosteric alternative to standard piperidines. The incorporation of the gem-difluoro motif at the C5 position serves two primary functions:

-

pKa Modulation: It lowers the basicity of the piperidine nitrogen via the inductive effect (

), improving oral bioavailability and reducing hERG liability. -

Conformational Locking: The fluorine gauche effect restricts ring flexibility, potentially enhancing binding affinity by reducing the entropic penalty upon receptor binding.

However, the electron-withdrawing nature of the fluorine atoms also reduces the nucleophilicity of the C3-hydroxyl group, requiring modified protocols for etherification and esterification compared to non-fluorinated analogs. This guide details optimized conditions to overcome these electronic deactivations.

Physicochemical Profile & Reactivity[1][2][3]

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Weight | 151.15 g/mol | Standard stoichiometry calculations. |

| Amine Basicity (pKa) | ~7.2 - 7.8 (Est.) | Reduced compared to piperidine (~11.0). Less likely to require protection during mild acidic workups. |

| Alcohol Nucleophilicity | Attenuated | Requires stronger bases (e.g., NaH, KOtBu) or catalytic activation for coupling. |

| Conformation | Chair (distorted) | Axial fluorine preference may shield the C3-hydroxyl depending on relative stereochemistry. |

| Solubility | High in DCM, MeOH, THF | Compatible with standard organic synthesis solvents. |

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways from the core building block.

Caption: Divergent functionalization pathways for 5,5-Difluoro-1-methylpiperidin-3-ol targeting key medicinal chemistry intermediates.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling the C3-alcohol with electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Challenge: The inductive effect of the C5-fluorines makes the C3-alkoxide less nucleophilic and the intermediate less stable. Solution: Use of Sodium Hydride (NaH) in a polar aprotic solvent to ensure complete deprotonation.